molecular formula C9H8N2O B11920132 2-Amino-3-imino-2,3-dihydro-1H-inden-1-one

2-Amino-3-imino-2,3-dihydro-1H-inden-1-one

Cat. No.: B11920132
M. Wt: 160.17 g/mol
InChI Key: WZJAQNJMYKFRAY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Amino-3-imino-2,3-dihydro-1H-inden-1-one is a heterocyclic compound with a unique structure that includes both amino and imino functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-3-imino-2,3-dihydro-1H-inden-1-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2,3-dihydro-1H-inden-1-one with an amine source under acidic or basic conditions to introduce the amino and imino groups . The reaction conditions, such as temperature and solvent, can significantly influence the yield and purity of the final product.

Industrial Production Methods

Industrial production of this compound may involve more scalable and cost-effective methods. These methods often include the use of continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The choice of catalysts and solvents is crucial in industrial settings to minimize costs and environmental impact .

Chemical Reactions Analysis

Types of Reactions

2-Amino-3-imino-2,3-dihydro-1H-inden-1-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields oxo derivatives, while reduction results in fully saturated amino compounds .

Scientific Research Applications

2-Amino-3-imino-2,3-dihydro-1H-inden-1-one has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Amino-3-imino-2,3-dihydro-1H-inden-1-one involves its interaction with specific molecular targets. The amino and imino groups can form hydrogen bonds and other interactions with enzymes and receptors, modulating their activity. This compound can inhibit certain enzymes by binding to their active sites, thereby blocking substrate access .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Amino-3-imino-2,3-dihydro-1H-inden-1-one is unique due to the presence of both amino and imino groups, which confer distinct chemical reactivity and biological activity. This dual functionality allows for a broader range of chemical modifications and interactions with biological targets compared to similar compounds .

Properties

Molecular Formula

C9H8N2O

Molecular Weight

160.17 g/mol

IUPAC Name

2-amino-3-iminoinden-1-one

InChI

InChI=1S/C9H8N2O/c10-7-5-3-1-2-4-6(5)9(12)8(7)11/h1-4,8,10H,11H2

InChI Key

WZJAQNJMYKFRAY-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=N)C(C2=O)N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.